

Strategic Utilization of 2-Chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxyquinoline

CAS No.: 160893-07-2

Cat. No.: B1599733

[Get Quote](#)

Synthesis, Reactivity, and Therapeutic Applications Executive Summary & Chemical Identity

2-Chloro-5-methoxyquinoline is a privileged heteroaromatic scaffold in medicinal chemistry. Its structural utility lies in the unique electronic interplay between the electron-donating methoxy group at the C5 position and the electrophilic center at C2. This duality makes it a versatile intermediate for Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling reactions, serving as a critical building block for kinase inhibitors, anti-infectives, and epigenetic modulators (e.g., EZH2 inhibitors).

Chemical Identity Table

Parameter	Specification
IUPAC Name	2-Chloro-5-methoxyquinoline
CAS Number	160893-07-2
Molecular Formula	C ₁₀ H ₈ ClNO
Molecular Weight	193.63 g/mol
SMILES	<chem>COC1=CC=CC2=C1C=CC(Cl)=N2</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, DMSO, MeOH; sparingly soluble in water

Synthetic Architecture

The synthesis of **2-Chloro-5-methoxyquinoline** generally follows two primary strategies: the Knorr Quinoline Synthesis (industrial scale) or the N-Oxide Activation route (medicinal chemistry scale).

2.1. The Knorr / POCl₃ Route (Scalable)

This route is preferred for gram-to-kilogram scale preparation due to the availability of starting materials.

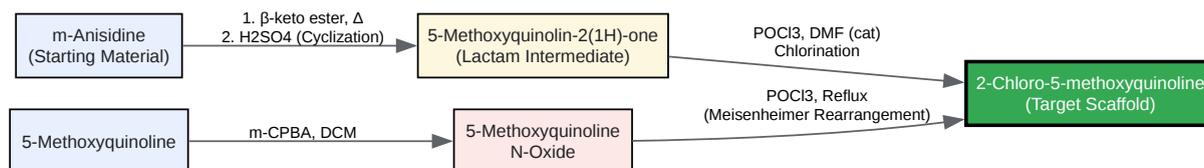
- **Condensation:** m-Anisidine (3-methoxyaniline) is condensed with a β-keto ester (e.g., ethyl acetoacetate) or a cinnamoyl equivalent.
- **Cyclization:** Acid-catalyzed cyclization yields the 5-methoxyquinolin-2(1H)-one intermediate. Note: Regioselectivity must be controlled to favor the 5-methoxy over the 7-methoxy isomer.
- **Chlorination:** The lactam oxygen is displaced using Phosphoryl Chloride (POCl₃), often with a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the 2-chloro derivative.

2.2. The N-Oxide Route (Late-Stage Functionalization)

For late-stage diversification, 5-methoxyquinoline can be oxidized to its N-oxide using m-CPBA, followed by regioselective chlorination with POCl₃. This method is excellent for introducing the

chlorine "warhead" onto an existing quinoline core.

Visualization: Synthetic Pathways



[Click to download full resolution via product page](#)

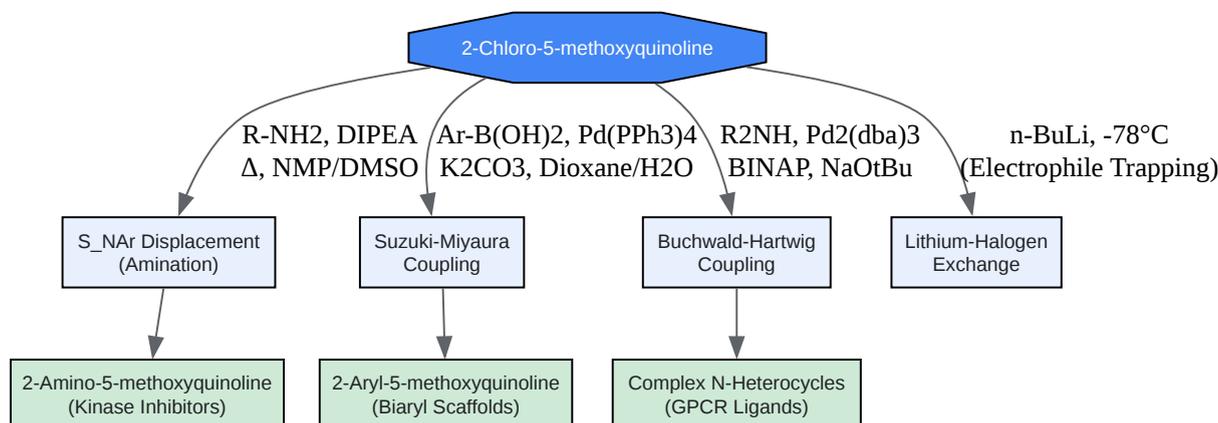
Figure 1: Divergent synthetic pathways accessing the **2-chloro-5-methoxyquinoline** core via Cyclization (Top) and N-Oxide activation (Bottom).

Reactivity Profile & Mechanistic Insights

The 2-chloro position is the primary site of reactivity, but the 5-methoxy group exerts a significant electronic influence (Electronic Effect: +M, -I).

- **Deactivation/Activation Balance:** The 5-methoxy group is an Electron Donating Group (EDG). While it increases electron density in the ring system generally, the nitrogen atom at position 1 maintains sufficient electronegativity to activate the C2 position for nucleophilic attack.
- **SNAr Lability:** The C2-Cl bond is highly susceptible to displacement by primary and secondary amines, thiols, and alkoxides.
- **Metal-Catalyzed Couplings:** The C2-Cl bond serves as an excellent electrophile for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Visualization: Reactivity Scope



[Click to download full resolution via product page](#)

Figure 2: Chemoselective diversification of the **2-chloro-5-methoxyquinoline** scaffold.

Case Study: EZH2 Inhibitor Development

A pivotal application of this scaffold is found in the development of EZH2 (Enhancer of Zeste Homolog 2) inhibitors, which are critical in oncology for treating lymphomas and solid tumors.

- Mechanism: Researchers utilized the **2-chloro-5-methoxyquinoline** core to mimic the pharmacophore of known inhibitors like BIX-01294.
- Role of 5-OMe: The 5-methoxy group provides critical hydrophobic interactions within the EZH2 binding pocket, enhancing potency compared to the unsubstituted quinoline.
- Key Transformation: The 2-chloro group was displaced by a functionalized piperidine amine to create the "tail" of the inhibitor, demonstrating the scaffold's utility in Fragment-Based Drug Design (FBDD).

Experimental Protocol: S_NAr Displacement

Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-5-methoxyquinolin-2-amine (Model Reaction).

Reagents:

- **2-Chloro-5-methoxyquinoline** (1.0 eq)
- 1-Benzylpiperidin-4-amine (1.2 eq)[1]
- DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
- Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

- Setup: In a pressure-sealed vial or round-bottom flask equipped with a condenser, dissolve **2-Chloro-5-methoxyquinoline** (193 mg, 1.0 mmol) in NMP (3 mL).
- Addition: Add 1-benzylpiperidin-4-amine (228 mg, 1.2 mmol) followed by DIPEA (348 μ L, 2.0 mmol).
- Reaction: Heat the mixture to 120–140°C for 12–16 hours.
 - Scientist's Note: The high temperature is required because the 5-methoxy group slightly deactivates the ring compared to a nitro-quinoline. Monitor by LC-MS for the disappearance of the chloride (M+H 194) and appearance of the product.
- Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates.
 - If solid:[2][3][4] Filter and wash with cold water.
 - If oil: Extract with EtOAc (3x 10 mL), wash with brine, dry over Na₂SO₄.
- Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure amino-quinoline.

References

- Chemical Identity & Properties: PubChem. **2-Chloro-5-methoxyquinoline** (Compound). National Library of Medicine. Available at: [\[Link\]](#)

- EZH2 Inhibitor Application: Zhao, Y., et al. (2015).[5] 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. *Molecules*, 20(5), 7620-7636. Available at: [[Link](#)]
- General Reactivity of 2-Chloroquinolines: Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. *Journal of the Chemical Society, Perkin Transactions 1*. Available at: [[Link](#)]
- Medicinal Chemistry Context: Manallack, D. T., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. CSIRO Publishing. Available at: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-CHLORO-2-NITROANISOLE(6627-53-8) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-methoxyquinoxaline | 76052-76-1 [sigmaaldrich.com]
- 3. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-5-methoxyaniline 97 2401-24-3 [sigmaaldrich.com]
- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Strategic Utilization of 2-Chloro-5-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599733#2-chloro-5-methoxyquinoline-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com